2-Bromo-4-methylbenzenethiol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-4-methylbenzenethiol often involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of related brominated compounds can be achieved through reactions such as Friedel-Crafts reaction or by employing bromination and methylation steps under specific conditions to introduce bromo and methyl groups onto the benzene ring (W. Jin, 2011). These methodologies underscore the versatility of synthetic strategies to obtain bromo-substituted benzenethiols and their derivatives.
Molecular Structure Analysis
The molecular structure of bromo-substituted compounds, including 2-Bromo-4-methylbenzenethiol, can be characterized by various spectroscopic techniques such as IR, UV, EIMS, 13C NMR, and 1H NMR. These techniques provide insights into the compound's structural attributes, such as the positioning of bromo and methyl groups on the benzene ring, and the overall geometry of the molecule. Structural determinations are crucial for understanding the reactivity and properties of the compound (V. Vasin et al., 2016).
Chemical Reactions and Properties
Bromo-substituted benzenethiols participate in a variety of chemical reactions, reflecting their chemical properties. These compounds can undergo reactions such as annulations, bromination–dehydrobromination, and coupling reactions, showcasing their utility in synthetic chemistry. The presence of the bromo group makes them suitable for further functionalization through nucleophilic substitutions or palladium-catalyzed cross-coupling reactions, expanding the scope of their applications (Fei Xia, Xiang-Yu Chen, Song Ye, 2018).
Physical Properties Analysis
The physical properties of 2-Bromo-4-methylbenzenethiol, such as melting point, boiling point, solubility, and crystalline structure, can be inferred from related bromo-substituted compounds. These properties are influenced by the molecular structure and the nature of the substituents attached to the benzene ring. The bromo and methyl groups impact the compound's polarity, solubility in various solvents, and its phase at room temperature (H. Sørensen, N. Stuhr-Hansen, 2009).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-methylbenzenethiol, such as reactivity towards nucleophiles, electrophiles, and participation in coupling reactions, are pivotal for its use in organic synthesis. The bromo group activates the benzene ring towards electrophilic substitution reactions, while the thiol group can engage in oxidation-reduction reactions, leading to the formation of disulfides or can act as a nucleophile in substitutions. These properties underscore the compound's versatility in chemical transformations (S. Sasaki, K. Sutoh, M. Yoshifuji, 2014).
Scientific Research Applications
Bromomethylation of Thiols
- Scientific Field: Organic Chemistry
- Application Summary: Bromomethylated compounds are useful building blocks in organic synthesis . They are particularly valuable for the generation of organometallics by metal–halogen exchange .
- Methods of Application: A method for the bromomethylation of thiols has been developed using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .
- Results: The preparation of 22 structurally diverse a-bromomethyl sulfides illustrates the chemotolerant applicability of this method .
Infrared Spectral Analysis
- Scientific Field: Physical Chemistry
- Application Summary: Infrared (IR) spectroscopy is a common spectroscopic technique used for characterizing compound and solvent interactions .
- Methods of Application: Experimental and theoretical spectral investigation and conformational analysis of brominated compounds were performed by IR spectroscopy and density functional theory (DFT) .
- Results: The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
Future Directions
properties
IUPAC Name |
2-bromo-4-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCRYTAAUMTONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567882 | |
Record name | 2-Bromo-4-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylbenzenethiol | |
CAS RN |
14395-53-0 | |
Record name | 2-Bromo-4-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.